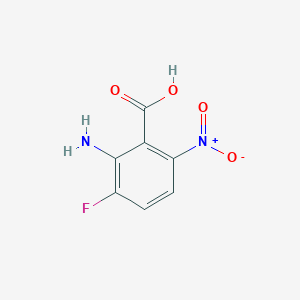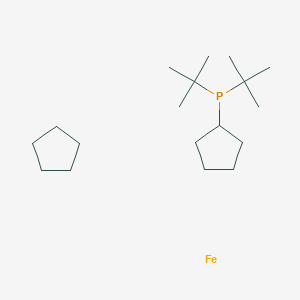
cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is a complex organometallic compound that features a cyclopentane ring, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentane with ditert-butyl(cyclopentyl)phosphane in the presence of an iron source. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. For example, the reaction may be carried out in an inert atmosphere using solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in industrial processes such as polymerization and the production of fine chemicals.
Mechanism of Action
The mechanism by which cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The phosphane ligand plays a crucial role in stabilizing the iron center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II): A similar compound with palladium instead of iron, used in similar catalytic applications.
Di-tert-butylphosphinoferrocene: Another related compound with similar structural features and applications.
Uniqueness
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds. Its unique structure allows for specific interactions in catalytic processes, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H37FeP |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/C13H27P.C5H10.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h11H,7-10H2,1-6H3;1-5H2; |
InChI Key |
BQGXJCRSKFNWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1CCCC1)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




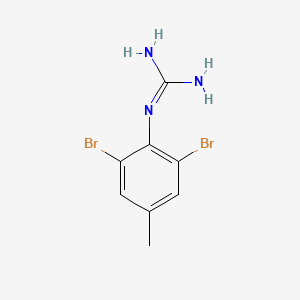
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
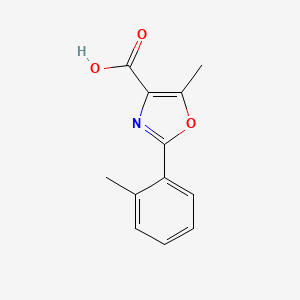
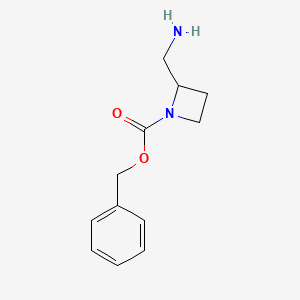
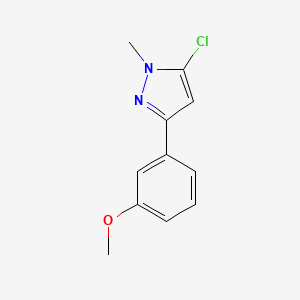

![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
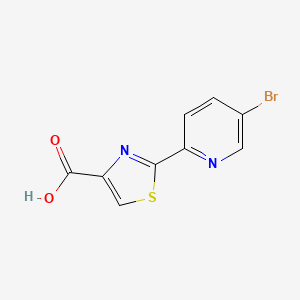
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
